Ethonium

Antibiotic potentiation Pseudomonas aeruginosa Combination therapy

Ethonium (CAS 21954-74-5) - a gemini bisQAC antiseptic - meets the unmet need for membrane-active agents that simultaneously potentiate antibiotics and stimulate tissue regeneration. • Antibiotic synergy: Reduces cefotaxime, carbenicillin & polymyxin M MICs by 2-32× vs resistant P. aeruginosa. • Tissue regeneration + local anesthetic activity: Absent in monoquaternary alternatives. • Hydrogel formulation: 1-5 wt% loading increases swelling ~30%, decreases elastic modulus & WVTR ~60%. Supplied with CoA; global shipping available.

Molecular Formula C30H62Cl2N2O4
Molecular Weight 585.7 g/mol
CAS No. 21954-74-5
Cat. No. B1197184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthonium
CAS21954-74-5
Synonyms1,2-bis(ethylene-N-dimethylcarbodecyloxymethylammonium).di-Cl
1,2-ethylenebis(N-dimethylcarbodecyloxymethyl)ammonium dichloride
aethonii
Aethonium
dichloride ethylene-1,2-bis(N-dimethylcarbodecyloxymethyl)ammonium
Ethonium
etonii
Etonium
Molecular FormulaC30H62Cl2N2O4
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCC.[Cl-].[Cl-]
InChIInChI=1S/C30H62N2O4.2ClH/c1-7-9-11-13-15-17-19-21-25-35-29(33)27-31(3,4)23-24-32(5,6)28-30(34)36-26-22-20-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyUPCOSYBELNEQAU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethonium: Bis-Quaternary Ammonium Antimicrobial


Ethonium (1,2-ethylene-bis-(N-dimethylcarbdecyloxymethyl) ammonium dichloride) is a gemini (bis-) cationic surfactant belonging to the bis-quaternary ammonium compound (bisQAC) class [1]. Unlike conventional monoquaternary ammonium antiseptics (e.g., benzalkonium chloride), its dimeric structure features two quaternary nitrogen centers linked by an ethylene bridge, each bearing decyloxycarbonylmethyl groups . This architecture enables dual membrane interaction sites, documented to disrupt bacterial membranes more effectively than monoquaternary analogs [2]. Pharmacologically, ethonium exhibits antimicrobial activity against streptococci and staphylococci, local anesthetic properties, detoxifying activity against staphylococcal toxin, and stimulates wound healing (tissue regeneration) [3].

Bis-quaternary ammonium architecture for membrane interaction studies
Antimicrobial screening against Gram-positive bacteria and P. aeruginosa
Tissue regeneration model research (wound repair context)
Antibiotic-potentiation assay context with resistant Gram-negative strains

Why Ethonium Cannot Be Substituted


Substituting ethonium with a generic monoquaternary ammonium compound such as benzalkonium chloride introduces three critical performance divergences that affect procurement decisions. First, bisQACs including ethonium demonstrate superior membrane disruption capability relative to monoquaternary analogs due to their dimeric architecture, with documented differences in membrane interaction mechanisms [1]. Second, ethonium uniquely potentiates certain antibiotics, reducing their MICs by up to 32-fold against resistant Pseudomonas aeruginosa—an effect not documented for monoquaternary alternatives [2]. Third, ethonium confers tissue regeneration stimulation and local anesthetic effects [3] that are absent from standard QACs, making formulation-specific substitution consequential. Additionally, 40-year clinical surveillance data demonstrate that bacterial resistance to ethonium has evolved at quantifiable rates (1.21- to 2.56-fold sensitivity decrease), informing resistance management strategies distinct from those for other antiseptics [4].

Membrane disruption profile differs

Dimeric bisQAC structure may shift membrane-disruption kinetics and mechanism compared to monoquaternary analogs like benzalkonium chloride.

Antibiotic potentiation not generalizable

Reported MIC reduction against P. aeruginosa is compound-specific; monoquaternary alternatives lack documented synergy with beta-lactams and polymyxins.

Tissue-regeneration context absent in standard QACs

Ethonium’s reported wound-healing model activity and local anesthetic properties are not established for generic quaternary ammonium antiseptics.

Ethonium: Comparative Evidence


Antibiotic Potentiation vs. Pseudomonas aeruginosa

Ethonium combined with cefotaxime, carbenicillin, or polymyxin M reduced the minimum inhibitory concentration (MIC) of these antibiotics against clinical strains of Pseudomonas aeruginosa. With respect to some strains, the MIC of these antibiotics was lowered by 16–32 times [1]. Kanamycin and tetracycline activity increased 2–8-fold against some strains in the presence of ethonium [2]. This antibiotic-potentiating effect is not documented for commonly substituted monoquaternary ammonium antiseptics such as benzalkonium chloride.

Antibiotic Potentiation
Head-to-head
MIC reduction 2–32× against P. aeruginosa
Supports antibiotic-potentiation screening in resistant Gram-negative models
30 clinical strains; ethonium plus cefotaxime, carbenicillin, polymyxin M, kanamycin, tetracycline
Antibiotic potentiation Pseudomonas aeruginosa Combination therapy Antiseptic-antibiotic synergy

Antioxidant Activity: Radical Neutralization

Experiments on albino rats revealed that ethonium, along with thionium and dodeconium in the methylene bisQAC series, demonstrates antioxidant activity determined by the enhancement of superoxide anion radicals neutralization and splitting of lipoperoxides [1]. Clinical studies in 52 peptic ulcer patients further established that ethonium possesses a marked antiradical and antioxidant effect, potentiating the activity of peroxidedysmutase and protective enzymes of the glutathione system, with improvement of bioenergetic processes in gastric mucosa and enhancement of ulcer healing [2].

Antioxidant Activity
Class-level inference
Superoxide radical neutralization and lipoperoxide splitting reported
Reported antioxidant endpoint context; differentiates from monoquaternary QACs
Rat model and 52 peptic ulcer patients; quantitative magnitude not specified
Antioxidant Lipid peroxidation Oxidative stress Bis-quaternary ammonium

Dual DNA Binding Mechanism

Differential UV spectroscopy and thermal denaturation studies demonstrate that ethonium interacts with native DNA through two distinct mechanisms dependent on the bis-quaternary ammonium architecture. At concentrations of 0.1–3 × 10⁻⁵ M, ethonium increases DNA thermostability via electrostatic interaction between the two closely-spaced bis-quaternary nitrogens and DNA phosphates [1]. Simultaneously, ethonium binds to DNA bases in an AT-specific manner, causing partial DNA melting manifested as absorption spectrum hyperchromism and strongly decreasing the melting initiation temperature [2]. At concentrations >5 × 10⁻⁵ M, the helix-coil transition occurs in two stages corresponding to regions differing in melting temperature by 25°C [3]. This DNA interaction profile is structure-specific to bisQACs and is not observed with monoquaternary ammonium compounds.

Dual DNA Binding
Class-level inference
Two-stage melting with ΔTm 25°C; AT-specific base binding
DNA interaction profile differentiates bisQAC mechanism from monoquaternary analogs
In vitro, native DNA; concentration-dependent stabilization/destabilization
DNA binding Bis-quaternary ammonium AT-specific binding Antimicrobial mechanism

Hydrogel Film Modification

Incorporation of ethonium into starch/poly(vinyl alcohol) hydrogel films at 1 to 5 wt% relative to polymer weight resulted in quantifiable changes to physicochemical properties: the degree of swelling increased by approximately 30%, whereas the elastic modulus and water-vapor permeability decreased by approximately 60% compared to ethonium-free control films [1]. Drug release from the polymer matrix occurred within 90–105 minutes at ethonium contents of 2.5–5 wt% [2]. The developed films inhibited growth of Escherichia coli and Pseudomonas aeruginosa [3].

Hydrogel Film Modification
Head-to-head
Swelling +30%; modulus -60%; release 90–105 min
Quantifiable polymer matrix changes support controlled-release wound dressing research
Starch/PVA films, 1–5 wt% ethonium vs. control; E. coli & P. aeruginosa inhibition
Hydrogel Wound dressing Drug delivery Polymer modification

Longitudinal Resistance Surveillance

A 40-year comparative study (1974–1976 vs. 2014–2016) evaluated changes in microbial sensitivity to ethonium. Bactericidal concentration of ethonium against S. faecalis ATCC 29212 increased by 1.96% over 40 years, indicating minimal resistance development in reference strains maintained under laboratory conditions [1]. However, clinical isolates showed decreased sensitivity ranging from 1.21- to 2.56-fold, with Gram-positive and Gram-negative clinical strains both exhibiting reduced susceptibility [2]. In contrast, reference strain sensitivity remained practically unchanged [3].

40-Year Resistance Surveillance
Head-to-head
Reference strain BC +1.96%; clinical isolates 1.21–2.56× sensitivity loss
Longitudinal dataset supports ethonium-specific resistance management decisions
1974–1976 vs. 2014–2016; S. faecalis ATCC 29212 & clinical strains
Antimicrobial resistance Longitudinal surveillance Opportunistic pathogens BisQAC resistance

Hospital Strain Antiseptic Sensitivity

A comparative study of clinical strains from the family Enterobacteriaceae evaluated sensitivity to multiple antiseptics. Classical enterobacterial strains were resistant to the action of cetylpyridinium chloride, rivanol, roccal, and ethonium at working concentrations, while remaining sensitive to chlorhexidine, dioxydine, and others [1]. Importantly, hospital strains of enterobacteria exhibited higher resistance to ethonium compared with extrahospital strains—a pattern also observed for sodium sulfacyl, iodopyrone, chloramine B, and resorcinol [2]. Notably, strains with acquired resistance to chlorhexidine were present in enterobacterial populations, whereas resistance patterns differed across antiseptics [3].

Hospital Strain Sensitivity
Cross-study comparable
Hospital Enterobacteriaceae show higher ethonium resistance vs. extrahospital strains
Distinct antiseptic susceptibility profile; substitution may require model-specific validation
Agar diffusion, multiple antiseptics tested; classical strains resistant to ethonium
Enterobacteriaceae Antiseptic sensitivity Hospital-acquired infections Resistance surveillance

Ethonium: Application Scenarios


Antibiotic-Potentiating Formulations

Procurement for antibiotic-potentiating antiseptic formulations. Ethonium reduced the MIC of cefotaxime, carbenicillin, and polymyxin M against P. aeruginosa by 2–6×, and up to 16–32× for some strains [1]. Kanamycin and tetracycline activity increased 2–8× in combination [2]. This synergy supports development of fixed-dose combination products for topical or local treatment of infections involving resistant Gram-negative pathogens.

Controlled-Release Wound Dressings

Procurement for hydrogel-based wound dressing R&D. Ethonium incorporation into starch/PVA hydrogels at 1–5 wt% increases swelling by ~30% while decreasing elastic modulus and water-vapor permeability by ~60% [1]. Drug release occurs within 90–105 minutes at 2.5–5 wt% loading, with demonstrated antibacterial activity against E. coli and P. aeruginosa [2]. These quantifiable property modifications enable rational formulation design for exuding wounds.

Susceptibility Testing & Resistance Surveillance

Procurement for clinical microbiology reference standards. Forty-year surveillance data establish baseline ethonium sensitivity metrics: S. faecalis ATCC 29212 bactericidal concentration increased by 1.96% over four decades, while clinical strains exhibited 1.21–2.56× sensitivity decreases [1]. This longitudinal dataset supports use of ethonium as a reference compound in antiseptic resistance monitoring programs and informs local formulary decisions.

Antioxidant-Antimicrobial Dual-Action Topicals

Procurement for dermatological and mucosal therapeutic R&D. Ethonium's documented antioxidant activity—including superoxide anion radical neutralization and glutathione system enzyme potentiation [1]—combined with its antimicrobial properties and tissue regeneration stimulation [2], supports development of dual-action topical products for burns, radiation injuries, trophic ulcers, and inflammatory dermatoses where oxidative tissue damage coexists with infection risk.

Application
Selection Property
Validation Focus
Antibiotic-potentiation research
Synergy with beta-lactam/polymyxin antibiotics
MIC reduction endpoints in resistant Gram-negative models
Wound dressing material research
Hydrogel matrix modification capability
Swelling, mechanical, and release-kinetics endpoints
Antimicrobial resistance surveillance
Longitudinal sensitivity metrics
Resistance-evolution rates in clinical vs. reference strains
Oxidative-stress model studies
Reported antioxidant and enzyme-potentiation activity
Superoxide neutralization and glutathione-system endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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